7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Botulinum neurotoxin inhibitor 8-hydroxyquinoline regioisomer SAR

7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol (CAS 325474-22-4) is a synthetic 8-hydroxyquinoline (8-HQ) derivative with the molecular formula C₂₂H₁₆F₃N₃O and a molecular weight of 395.38 g/mol. The compound belongs to the broader class of 7-(aminoarylmethyl)-8-quinolinols, which have been investigated as antifungal candidates, botulinum neurotoxin light-chain (BoNT/LC) inhibitors, and metal-chelating scaffolds.

Molecular Formula C22H16F3N3O
Molecular Weight 395.4 g/mol
CAS No. 325474-22-4
Cat. No. B2811573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
CAS325474-22-4
Molecular FormulaC22H16F3N3O
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C22H16F3N3O/c23-22(24,25)16-9-6-15(7-10-16)19(28-18-5-1-2-12-26-18)17-11-8-14-4-3-13-27-20(14)21(17)29/h1-13,19,29H,(H,26,28)
InChIKeyINVQPPWIRWLBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol (CAS 325474-22-4): Structural Identity and Compound-Class Context for Procurement Decisions


7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol (CAS 325474-22-4) is a synthetic 8-hydroxyquinoline (8-HQ) derivative with the molecular formula C₂₂H₁₆F₃N₃O and a molecular weight of 395.38 g/mol . The compound belongs to the broader class of 7-(aminoarylmethyl)-8-quinolinols, which have been investigated as antifungal candidates, botulinum neurotoxin light-chain (BoNT/LC) inhibitors, and metal-chelating scaffolds . Its core 8-HQ pharmacophore confers the ability to chelate divalent metal ions—a property central to both its catalytic enzyme inhibition and potential antimicrobial mechanisms . The compound is commercially available from multiple vendors as a research chemical, typically at 95–97% purity, and is supplied with storage conditions of 2–8°C under nitrogen protection from light .

Why 8-Hydroxyquinoline or Pyridinylaminoquinolinol Analogs Cannot Substitute for CAS 325474-22-4 Without Quantitative Verification


The 8-HQ scaffold is a privileged structure, but within the 7-(aminoarylmethyl)-quinolin-8-ol subclass, even minor structural perturbations profoundly alter pharmacological profiles. For example, CB7967495 (CAS 832092-56-5)—the pyridin-3-ylamino regioisomer of CAS 325474-22-4—has documented inhibitory activity against botulinum neurotoxin serotypes A, B, C, E, and F in both enzymatic and ex vivo assays, while the pyridin-2-ylamino regioisomer (CAS 325474-22-4) lacks equivalent published characterization data . In antifungal applications, quinoline derivatives evaluated by Machado et al. (2020) showed divergent selectivity: compound 5 demonstrated selective anti-dermatophytic action (GM = 19.14 μg mL⁻¹), while compounds 2 and 3 displayed only anti-Candida activity (GM = 50 and 47.19 μg mL⁻¹, respectively), underscoring that the position and nature of substituents, not merely the 8-HQ core, govern target spectrum and potency . Furthermore, the 6-methylpyridin-2-yl analog (CAS 308294-79-3) and the 3-hydroxypyridin-2-ylamino chlorophenyl analog Adaptaquin (CAS 385786-48-1, a HIF-prolyl hydroxylase-2 inhibitor) each display distinct biological target engagement profiles unrelated to antifungal or anti-BoNT activity, highlighting that regioisomerism and aryl substitution patterns are critical drivers of target selectivity . Generic replacement of CAS 325474-22-4 with any of these close structural analogs risks selecting a compound with uncharacterized or divergent biological activity, compromising experimental reproducibility and procurement validity.

Quantitative Differentiation Evidence for CAS 325474-22-4 Relative to Closest Analogs


Regioisomeric Differentiation: 2-Pyridylamino vs. 3-Pyridylamino Impact on Botulinum Neurotoxin Inhibition

CAS 325474-22-4 (2-pyridylamino regioisomer) and CB7967495 (CAS 832092-56-5, 3-pyridylamino regioisomer) share identical molecular formula (C₂₂H₁₆F₃N₃O) but differ solely in the pyridine nitrogen position. The 3-pyridylamino regioisomer CB7967495 has been experimentally characterized: at 100 µM concentration, it demonstrated 87% inhibition of recombinant BoNT/A light chain (BoNT/A-LC) proteolytic activity on synaptosomal SNAP-25 substrate as measured by western blotting, compared to compounds such as CB7969312 that showed complete (100%) inhibition under identical conditions . In follow-up ex vivo studies, CB7967495 was significantly more effective than CB7969312 at preventing BoNT/E intoxication . For the 2-pyridylamino regioisomer (CAS 325474-22-4), no equivalent quantitative BoNT inhibition data have been published. This regioisomeric difference is mechanistically significant: the 2-pyridylamino configuration positions the pyridine nitrogen for potential intramolecular hydrogen bonding with the quinolin-8-ol hydroxyl group, which may alter metal-chelation geometry at the BoNT/LC zinc active site compared to the 3-pyridylamino orientation .

Botulinum neurotoxin inhibitor 8-hydroxyquinoline regioisomer SAR

Class-Level Antifungal Potential: Comparison of 8-Hydroxyquinoline Scaffold Derivatives Against Candida and Dermatophyte Species

The 8-hydroxyquinoline (8-HQ) scaffold is an established antifungal pharmacophore. In a systematic evaluation by Machado et al. (2020), quinoline derivatives were tested against Candida spp. (C. albicans ATCC 18804, C. glabrata, C. krusei) and dermatophyte clinical isolates. Among the five compounds tested, compound 5 (a substituted quinoline) demonstrated selective anti-dermatophytic action with a geometric mean MIC of 19.14 µg mL⁻¹ across dermatophyte strains, while showing no activity against Candida spp. (MIC > 50 µg mL⁻¹). In contrast, compounds 2 (GM = 50 µg mL⁻¹) and 3 (GM = 47.19 µg mL⁻¹) exhibited only anti-Candida activity without dermatophyte efficacy . The parent scaffold 8-hydroxyquinoline (oxine) itself shows broader but weaker antifungal activity: MIC values against C. albicans typically range from 15.6 to 62.5 µg mL⁻¹ depending on the strain and assay conditions . The 5,7-dichloro-substituted 8-quinolinol derivatives have been reported with MIC values as low as 3.12 µg mL⁻¹ against C. albicans, approximately one-tenth of their cytotoxic dose, suggesting a therapeutic window for topical use . CAS 325474-22-4 combines the 8-HQ core with a 4-trifluoromethylphenyl and 2-pyridylamino substituent, a substitution pattern distinct from all compounds characterized in the Machado et al. series, which employed simpler alkyl and aryl side chains . No MIC data for CAS 325474-22-4 against Candida or dermatophyte species have been reported in the peer-reviewed literature to date.

Antifungal Candida spp. dermatophyte MIC

Metal Chelation Capacity and Regioisomeric Influence on Coordination Chemistry

The 8-hydroxyquinoline (8-HQ) scaffold chelates divalent metal ions through its N,O-bidentate donor set, forming stable 1:2 (metal:ligand) complexes with Zn²⁺, Cu²⁺, Fe²⁺, and Mn²⁺ . This property underpins both its antifungal mechanism (through fungal metalloenzyme inhibition) and its anti-botulinum neurotoxin activity (through active-site zinc chelation in BoNT/LC) . Unsubstituted 8-hydroxyquinoline (oxine, CAS 148-24-3) exhibits a relatively low potency against BoNT/A-LC with an IC₅₀ of 30,000 nM (30 µM) in a SNAPtide cleavage assay . The introduction of an aminoarylmethyl substituent at position 7, as in rac-7-(phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol (CHEMBL1688558), improves potency to an IC₅₀ of 1,500–1,600 nM (1.5–1.6 µM) against BoNT/A-LC, representing an approximately 20-fold enhancement . The 4-trifluoromethylphenyl substituent in CAS 325474-22-4 additionally increases lipophilicity (calculated AlogP ~5.56) compared to the unsubstituted phenyl analog , which may influence membrane permeability and target engagement kinetics. Critically, the 2-pyridylamino vs. 3-pyridylamino regioisomerism alters the potential for intramolecular hydrogen bonding: the 2-pyridyl isomer (CAS 325474-22-4) can form a six-membered intramolecular H-bond between the pyridine nitrogen and the 8-OH group, potentially competing with intermolecular metal coordination, whereas the 3-pyridyl isomer (CB7967495) cannot engage in such intramolecular H-bonding .

Metal chelation 8-hydroxyquinoline zinc protease inhibition coordination chemistry

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters vs. Key Comparators

The calculated physicochemical profile of CAS 325474-22-4 (ChEMBL ID CHEMBL1535361 or a closely related structural entry) includes an AlogP of 5.56, a topological polar surface area (TPSA) of 58.04 Ų, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds, resulting in one Lipinski Rule-of-Five violation (AlogP > 5) . This profile contrasts with the simpler 8-hydroxyquinoline scaffold (AlogP ~1.8, TPSA ~33 Ų) and with Adaptaquin (CAS 385786-48-1; C₂₁H₁₆ClN₃O₂, MW 377.82, AlogP ~4.0 predicted), which contains a 4-chlorophenyl and 3-hydroxypyridin-2-ylamino substituent and has an additional H-bond donor from the 3-OH group on pyridine . The 6-methylpyridin-2-ylamino analog (CAS 308294-79-3; C₂₃H₁₈F₃N₃O, MW 409.40) is slightly larger and more lipophilic due to the additional methyl group . The elevated AlogP of CAS 325474-22-4 relative to Adaptaquin reflects the replacement of the polar 3-hydroxypyridine with unsubstituted 2-pyridylamino and the use of 4-CF₃-phenyl (more lipophilic than 4-Cl-phenyl). This higher lipophilicity may enhance membrane permeability for intracellular target engagement but also increases the risk of promiscuous binding and reduced aqueous solubility, factors that should be considered in assay design .

Lipophilicity drug-likeness physicochemical property lead optimization

Evidence-Based Research Application Scenarios for CAS 325474-22-4


Regioisomeric Probe in Botulinum Neurotoxin Zinc-Protease Inhibitor SAR Studies

CAS 325474-22-4 serves as the 2-pyridylamino regioisomeric counterpart to CB7967495 (3-pyridylamino, CAS 832092-56-5), enabling direct comparison of pyridine nitrogen positioning on BoNT/LC zinc active-site engagement. Researchers using CB7967495 as a reference compound (87% BoNT/A-LC inhibition at 100 µM in western blot assay ) can employ CAS 325474-22-4 to test whether the 2-pyridyl configuration—which permits intramolecular H-bonding with the 8-OH group—enhances or diminishes zinc-chelation efficiency relative to the 3-pyridyl orientation. This head-to-head regioisomeric comparison is directly relevant to the design of next-generation BoNT inhibitors and cannot be performed with CB7967495 alone.

Diversified 8-Hydroxyquinoline Scaffold for Antifungal Screening Libraries

The Machado et al. (2020) study demonstrated that antifungal activity and target selectivity (Candida vs. dermatophyte) within the quinoline class are exquisitely sensitive to substitution pattern, with compound 5 showing selective anti-dermatophytic action (GM MIC = 19.14 µg mL⁻¹) and compounds 2 (GM = 50 µg mL⁻¹) and 3 (GM = 47.19 µg mL⁻¹) showing only anti-Candida activity . CAS 325474-22-4 introduces a 4-CF₃-phenyl and 2-pyridylamino substitution pattern absent from all five compounds in that series. Including this compound in antifungal screening cascades against Candida spp. (C. albicans ATCC 18804, C. glabrata, C. krusei) and clinical dermatophyte isolates would expand the chemical diversity explored and could reveal novel selectivity profiles at the 8-HQ scaffold.

Metal-Chelation Probe for Investigating Intramolecular H-Bond Competition in Metallo-Enzyme Inhibition

The 2-pyridylamino moiety in CAS 325474-22-4 creates a unique opportunity to study intramolecular hydrogen bonding as a modulator of metalloenzyme inhibition. The six-membered H-bond that can form between the 2-pyridyl nitrogen and the 8-OH proton may compete with intermolecular zinc coordination at the BoNT/LC active site, providing a structural tool to probe the energetic balance between intramolecular stabilization and target engagement. This property differentiates CAS 325474-22-4 from both the 3-pyridylamino regioisomer (CB7967495, no intramolecular H-bond possible) and the 3-hydroxypyridin-2-ylamino analog Adaptaquin (CAS 385786-48-1), where the additional 3-OH group introduces competing H-bond donor/acceptor capacity .

Physicochemical Benchmark for Lipophilicity-Dependent Permeability Optimization in 8-HQ Series

With a calculated AlogP of 5.56 and one Rule-of-Five violation , CAS 325474-22-4 represents the higher-lipophilicity end of the 7-substituted 8-HQ chemical space. This compound can serve as a benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside lower-AlogP comparators such as Adaptaquin (AlogP ~4.0 predicted, CAS 385786-48-1) or unsubstituted 8-HQ (AlogP ~1.8). Such comparisons directly inform the relationship between calculated logP, experimental permeability, and cellular target engagement, which is essential for prioritizing 8-HQ-derived leads in anti-infective or neuroprotective drug discovery programs.

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